1-(4-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride
Overview
Description
1-(4-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a propanone backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and acetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the monohydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification techniques to obtain the monohydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and intermediates.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The chlorophenyl group and dimethylamino group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone
- 1-(4-Chlorophenyl)-2-(ethylamino)-1-propanone
- 1-(4-Chlorophenyl)-2-(isopropylamino)-1-propanone
Comparison: 1-(4-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8(13(2)3)11(14)9-4-6-10(12)7-5-9;/h4-8H,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYKHQEPFHRHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343244 | |
Record name | 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2493977-47-0 | |
Record name | 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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